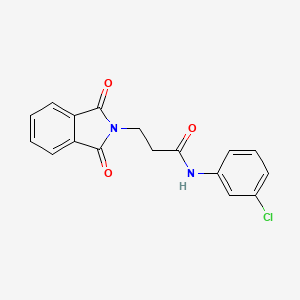

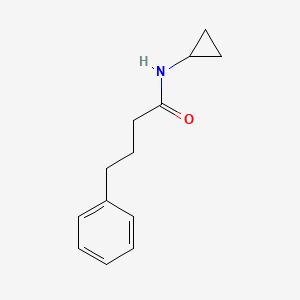

![molecular formula C13H10BrN3O2 B5545963 N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" falls into a category of chemical entities that have been explored for various chemical and biological properties. While the direct literature on this compound is scarce, related research on nicotinamide derivatives and bromonicotinamide compounds suggests a broader interest in their synthesis, molecular structure, and potential applications in fields like medicinal chemistry and materials science.

Synthesis Analysis

Research on related compounds, such as nicotinamide derivatives and bromonicotinamide, typically involves multi-step synthesis procedures, where bromination and amide formation are key steps. For instance, the synthesis of 5-nitronicotinamide and its analogues from 5-bromonicotinoyl chloride through treatment with ammonia followed by oxidation, showcases a methodology that could potentially be adapted for synthesizing compounds like "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" (Morisawa et al., 1977).

Molecular Structure Analysis

Crystal structure analyses of related compounds provide insights into the geometric configurations, bond lengths, and molecular orientations that could be indicative of the structural characteristics of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide". For example, studies on the crystal structures of related bromonicotinamide derivatives highlight the importance of X-ray diffraction methods in determining molecular geometry and intermolecular interactions (Jethmalani et al., 1996).

Chemical Reactions and Properties

Bromonicotinamide compounds participate in various chemical reactions, including oxidative decarboxylation and deamination, as studied in the kinetics of oxidation by N-Bromonicotinamide (NBN). Such reactions underscore the reactive nature of bromonicotinamide derivatives, hinting at the potential reactivity of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" in similar conditions (Pushpalatha & Vivekanandan, 2009).

Physical Properties Analysis

The physical properties of compounds like "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" can be inferred from related studies, focusing on solubility, melting points, and stability. For instance, the solubility behavior of triorganotin bromides in water and other solvents provides insights into the physical characteristics and solubility potential of nicotinamide and bromonicotinamide derivatives (Koten et al., 1978).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for participating in complex formation, are crucial for understanding the behavior of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide". Studies on the reactivity of bromonicotinamide derivatives with amino acids and their role in synthesis highlight the chemical versatility of these compounds (Miyagi et al., 1998).

Applications De Recherche Scientifique

Chemical Synthesis and Modifications

- Synthesis of Anticoccidial Agents : A study on the synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues, including compounds derived from 5-bromonicotinamide, demonstrated significant activity against Eimeria tenella. This research highlights the potential of N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide derivatives in the development of anticoccidial drugs (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

- Protein Modifications : Another application involves the incorporation of N-heterocyclic cations into proteins using derivatives of bromonicotinamide, showcasing a method to manipulate protein structure through chemical modification (McMillan et al., 2007).

Antimicrobial Activity

- Antibacterial Properties : Research on N-Bromonicotinamide, a related compound, revealed it as a novel, stable, and cost-effective oxidant with significant antimicrobial activity against various bacteria, hinting at the potential antibacterial applications of N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide derivatives (Pushpalatha & Vivekanandan, 2007).

Biochemical Applications

- Chemical Genetics for Apoptosis Induction : Studies on the synthetic retinoid N-(4-hydroxyphenyl)retinamide, similar in structure to N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide, showed it induces apoptosis in various cancer cell lines, including lymphoid and myeloid malignant cells, suggesting potential research applications in cancer treatment (Delia et al., 1993; di Vinci et al., 1994).

Propriétés

IUPAC Name |

5-bromo-N-(2-carbamoylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-9-5-8(6-16-7-9)13(19)17-11-4-2-1-3-10(11)12(15)18/h1-7H,(H2,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWLDVNNMYSNJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-carbamoylphenyl)pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)

![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)